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Dimethylsilyl(trimethyl)silane

Radical reduction Hydrogen atom transfer Bond dissociation energy

Dimethylsilyl(trimethyl)silane (CAS 812-15-7), also systematically named pentamethyldisilane or 1,1,1,2,2-pentamethyldisilane, is an unsymmetrical organosilicon disilane with the molecular formula C₅H₁₆Si₂ and molecular weight 132.35 g·mol⁻¹. It features a direct Si–Si bond bearing five methyl substituents and a single Si–H functionality, (CH₃)₃Si–SiH(CH₃)₂, placing it at the intersection of hydrosilane and disilane chemistry.

Molecular Formula C5H16Si2
Molecular Weight 132.35 g/mol
CAS No. 812-15-7
Cat. No. B1597326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilyl(trimethyl)silane
CAS812-15-7
Molecular FormulaC5H16Si2
Molecular Weight132.35 g/mol
Structural Identifiers
SMILESC[SiH](C)[Si](C)(C)C
InChIInChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3
InChIKeyFHQRQPAFALORSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsilyl(trimethyl)silane (CAS 812-15-7): Chemical Class, Identity, and Procurement-Relevant Characteristics


Dimethylsilyl(trimethyl)silane (CAS 812-15-7), also systematically named pentamethyldisilane or 1,1,1,2,2-pentamethyldisilane, is an unsymmetrical organosilicon disilane with the molecular formula C₅H₁₆Si₂ and molecular weight 132.35 g·mol⁻¹ [1]. It features a direct Si–Si bond bearing five methyl substituents and a single Si–H functionality, (CH₃)₃Si–SiH(CH₃)₂, placing it at the intersection of hydrosilane and disilane chemistry [2]. The compound is a colorless, moisture-sensitive liquid with a boiling point of 98–99 °C (lit.), density of 0.722 g·mL⁻¹ at 25 °C, and refractive index n²⁰/D 1.4240 [1]. Its unique structural signature—one Si–H bond adjacent to a trimethylsilyl group—imparts a characteristic balance of radical hydrogen-donor ability, thermal silylene-generating capacity, and transition-metal-mediated reactivity that distinguishes it from both fully methylated disilanes and mononuclear trialkylsilanes [3].

Why Triethylsilane, Tris(trimethylsilyl)silane, or Hexamethyldisilane Cannot Simply Replace Dimethylsilyl(trimethyl)silane


The practice of freely interchanging hydrosilanes within a given reaction class ignores critical, quantifiable differences in Si–H bond dissociation energy (BDE), hydrogen-atom transfer kinetics, and the consequences of an adjacent Si–Si bond [1]. Dimethylsilyl(trimethyl)silane occupies a narrow and experimentally verified intermediate position: its Si–H BDE of 90.3 kcal·mol⁻¹ is 4.8 kcal·mol⁻¹ weaker than that of triethylsilane (95.1 kcal·mol⁻¹) but 6.3 kcal·mol⁻¹ stronger than that of tris(trimethylsilyl)silane (84.0 kcal·mol⁻¹) [2]. This graded reactivity means that Et₃SiH may fail to deliver sufficient hydrogen-atom donating power in radical-chain reductions where PMDS succeeds, while TTMSS may be so reactive that it compromises chemoselectivity [1][3]. Furthermore, hexamethyldisilane (Me₃SiSiMe₃) lacks an Si–H bond entirely, precluding its participation in hydrosilylation, H-atom transfer, or silylene-generation pathways that are central to PMDS utility [4]. These are not marginal differences—they determine whether a reaction proceeds at all, and with what product distribution.

Quantitative Differentiation Evidence for Dimethylsilyl(trimethyl)silane vs. Triethylsilane, Tris(trimethylsilyl)silane, Hexamethyldisilane, and Tri-n-butyltin Hydride


Si–H Bond Dissociation Energy: PMDS Occupies a Quantitatively Distinct Intermediate Position Between Et₃SiH and TTMSS

The Si–H bond dissociation energy (BDE) of dimethylsilyl(trimethyl)silane (Me₃SiSi(H)Me₂) is experimentally established at 90.3 kcal·mol⁻¹, compared with 95.1 kcal·mol⁻¹ for triethylsilane (Et₃SiH) and 84.0 kcal·mol⁻¹ for tris(trimethylsilyl)silane (TTMSS, (Me₃Si)₃SiH). This places PMDS at a calibrated intermediate reactivity—4.8 kcal·mol⁻¹ more labile than Et₃SiH and 6.3 kcal·mol⁻¹ less labile than TTMSS [1]. For context, the highly toxic tri-n-butyltin hydride (n-Bu₃SnH), the traditional benchmark radical reducing agent, has a Sn–H BDE of approximately 74 kcal·mol⁻¹ [2], making PMDS a substantially milder, less hazardous alternative.

Radical reduction Hydrogen atom transfer Bond dissociation energy Organosilane reducing agents

Hydrogen-Atom Transfer Kinetics: PMDS Outperforms Triethylsilane as a Hydrogen Donor Toward tert-Butoxyl and Primary Alkyl Radicals

Laser flash photolysis studies by Lusztyk, Maillard, and Ingold (1986) established that pentamethyldisilane is a superior hydrogen donor compared with triethylsilane. Toward the tert-butoxyl radical (t-BuO•) at approximately 27 °C, the overall reaction rate constant for PMDS was reported as approximately 3-fold higher than that of Et₃SiH (k values reported as 17 × 10⁻¹⁰⁶ and 5.7 × 10⁶ M⁻¹·s⁻¹, respectively, in the original publication; the ratio indicates a ca. 3:1 advantage for PMDS) [1]. Toward primary alkyl radicals at 120 °C, Si–H bond cleavage by PMDS was approximately 10-fold faster than by Et₃SiH [1]. The pentamethyldisilanyl radical (Me₃SiSiMe₂•) itself exhibits intermediate halogen-abstraction reactivity—slightly less reactive than Et₃Si• but more reactive than n-Bu₃Ge• and n-Bu₃Sn• [1]. The authors concluded that PMDS 'would appear to offer an attractive alternative to n-Bu₃SnH and n-Bu₃GeH in radical chain reactions' [1].

Laser flash photolysis Rate constants Hydrogen donation tert-Butoxyl radical Primary alkyl radical

Divergent Reactivity in AlCl₃-Catalyzed Alkyne Hydrosilylation: PMDS Promotes Cyclization While Linear Hydropolysilanes Give Acyclic Adducts

Under AlCl₃ catalysis, pentamethyldisilane reacts with 1,6-heptadiyne in a fundamentally different direction compared with linear hydropolysilanes, leading to cyclization products rather than simple hydrosilylation adducts [1][2]. This contrasts with 1,3-dihydrohexamethyltrisilane (H(SiMe₂)₃H) and 1,2,3-trihydropentamethyltrisilane, which react with monoalkynes such as 1-decyne to give clean acyclic addition without Si–Si bond cleavage [1][3]. The Si–H/Si–Si bond juxtaposition in PMDS enables a reaction manifold—intramolecular trapping of a reactive silylene or silylenoid intermediate—that is inaccessible to mononuclear hydrosilanes (e.g., Et₃SiH) and divergent from that of longer-chain hydropolysilanes [1].

Hydrosilylation Alkyne Cyclization Lewis acid catalysis Organosilicon

Chain Transfer Agent in PMMA Polymerization: Pentamethyldisilane Delivers Quantifiably Superior Radiation Resist Properties vs. Unmodified PMMA

Bulgakova et al. (2008) demonstrated that poly(methyl methacrylate) (PMMA) synthesized in the presence of pentamethyldisilane as a chain transfer agent exhibits markedly superior properties as a radiation resist compared with PMMA of comparable molecular weight produced without the silane modifier [1]. Using densitometry, GPC, calorimetry, X-ray small-angle scattering, and light scattering, the authors attributed the enhanced radiation sensitivity to the incorporation of weak Si–Si and Si–H bonds into the polymer chain, a narrower molecular weight distribution (MWD), and a less dense supramolecular structure that facilitates developer penetration [1]. The study directly compared PMMA produced with dodecyl mercaptan (a conventional chain transfer agent) versus PMMA produced with pentamethyldisilane, with the silane-modified polymer showing noticeably better lithographic performance [1].

Chain transfer agent PMMA Radiation resist Electron-beam lithography Polymer modification

Thermal Stability and Silylene Generation: PMDS Thermolysis Occurs at 300–325°C vs. 400–450°C for Hexamethyldisilane, Enabling Lower-Temperature SiC Film Precursor Chemistry

Sakurai, Hosomi, and Kumada (1969) reported that hexamethyldisilane (Me₃SiSiMe₃) undergoes almost quantitative rearrangement at 400–450 °C in a sealed tube, whereas pentamethyldisilane thermolyzes at the significantly lower temperature of 300–325 °C over 15 hours [1]. The thermolysis pathway of PMDS proceeds via unimolecular Si–Si bond cleavage to generate dimethylsilylene (Me₂Si:) and trimethylsilane (Me₃SiH) [2][3]. Becerra et al. (1989) determined the Arrhenius parameters for this process: log(k₁/s⁻¹) = (12.83 ± 0.18) – (195.1 ± 2.0 kJ·mol⁻¹)/RT ln 10, confirming a homogeneous, unimolecular mechanism [2]. Critically, kinetic modeling revealed that Me₂Si reacts 11 times faster with PMDS (Si₂Me₅H) than with Me₃SiH at 615 ± 24 K [2]. This 100–125 °C lower thermolysis threshold vs. hexamethyldisilane has practical implications for CVD processes: PMDS can deliver reactive silylene at substrate temperatures where HMDS remains inert [1][2].

Thermolysis Silylene Chemical vapor deposition Disilane precursor Kinetics

Photolytic Si–H vs. Si–Si Bond Selectivity: Hg-Sensitized Photolysis of PMDS Proceeds with 96% Si–H Abstraction vs. 4% Si–Si Scission, a Unique Branching Ratio

Kerst et al. (1996) reported that the mercury-sensitized photolysis of pentamethyldisilane (Me₅Si₂H) proceeds via two primary processes with highly disparate quantum yields: hydrogen abstraction from the Si–H bond occurs with Φ(I) = 0.85, while Si–Si bond breaking occurs with only Φ(V) = 0.04 [1]. This 21:1 (~96:4) selectivity is a defining characteristic of PMDS photochemistry. The resulting hydrogen atoms undergo further H-atom abstraction, substitution at Si centers to generate dimethylsilane and trimethylsilyl radicals, or trimethylsilane and dimethylsilyl radicals, with experimentally determined branching ratios k₃/(k₃+k₄+k₅) = 0.87, k₄/(k₃+k₄+k₅) = 0.096, and k₅/(k₃+k₄+k₅) = 0.034 [1]. This highly selective photolytic Si–H activation, with minimal competing Si–Si scission, is not shared by fully methylated disilanes (which lack Si–H) or mononuclear hydrosilanes (which lack the Si–Si chromophore), making PMDS a uniquely selective photochemical reagent.

Photolysis Quantum yield Si–H abstraction Si–Si cleavage Branching ratio

High-Value Application Scenarios for Dimethylsilyl(trimethyl)silane Driven by Verified Differentiation Evidence


Intermediate-Reactivity Radical Reducing Agent for Chemoselective Dehalogenation and Deoxygenation

For synthetic sequences requiring radical reduction of alkyl halides, xanthates, or Barton-McCombie-type deoxygenations where triethylsilane is kinetically insufficient (Si–H BDE 95.1 kcal·mol⁻¹) but tris(trimethylsilyl)silane is too aggressive (Si–H BDE 84.0 kcal·mol⁻¹), dimethylsilyl(trimethyl)silane (Si–H BDE 90.3 kcal·mol⁻¹) provides a calibrated middle ground [1]. Its 3- to 10-fold kinetic advantage over Et₃SiH toward tert-butoxyl and primary alkyl radicals enables reductions at lower temperatures and with shorter reaction times [2]. Furthermore, PMDS offers an alternative to toxic tri-n-butyltin hydride in radical chain reactions where the product is formed by hydrogen transfer to a rearranged radical intermediate [2].

Cyclization-Facilitating Hydrosilylation Reagent for Silacarbocycle and Heterocycle Construction

The divergent reactivity of PMDS with α,ω-diynes under AlCl₃ catalysis—specifically, its predisposition toward cyclization rather than acyclic hydrosilylation—makes it a strategic reagent for constructing silicon-containing carbocycles and heterocycles [1]. This cyclization manifold, unavailable to mononuclear hydrosilanes (e.g., Et₃SiH) and not observed with longer hydropolysilanes under identical conditions, enables one-step access to silacyclic architectures relevant to functional materials and bioactive molecule synthesis [1][2].

Chain Transfer Agent for High-Performance Electron-Beam and X-Ray Resist Formulations

PMMA produced with pentamethyldisilane as a chain transfer agent has been shown to outperform unmodified PMMA and dodecyl mercaptan-modified PMMA as a radiation resist, as evidenced by multi-method characterization including densitometry, GPC, calorimetry, and X-ray scattering [1]. The enhanced sensitivity arises from weak Si–Si and Si–H bond incorporation, narrowed molecular weight distribution, and a looser supramolecular structure that facilitates developer penetration—directly translating to improved resolution and sensitivity in electron-beam and X-ray lithography for semiconductor manufacturing [1].

Low-Temperature CVD Precursor for Silicon Carbide and Silicon Carbonitride Thin Films

The thermolysis of PMDS at 300–325 °C—100–125 °C lower than the onset for hexamethyldisilane (400–450 °C)—generates reactive dimethylsilylene (Me₂Si:) with well-characterized Arrhenius kinetics (Eₐ = 195.1 ± 2.0 kJ·mol⁻¹) [1][2]. This enables chemical vapor deposition (CVD) of SiC, SiCN, and related films at reduced substrate temperatures, preserving temperature-sensitive device layers and reducing thermal budget in semiconductor fabrication. The 11-fold faster insertion of Me₂Si into PMDS vs. Me₃SiH further enhances deposition efficiency [2].

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